molecular formula C28H53N3O6 B1666405 ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate CAS No. 144499-88-7

ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No. B1666405
M. Wt: 527.7 g/mol
InChI Key: NXCZTAMFYDJFJT-WIPJLNJESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 62095 is a biochemical.

Scientific Research Applications

Antimitotic Agents and Cancer Research

Research has demonstrated that derivatives of this compound, specifically chiral isomers, exhibit significant activity in various biological systems. These compounds have been explored as potential antimitotic agents, showing promise in cancer research. For instance, both S- and R-isomers of certain derivatives have shown biological activity, with the S-isomer being more potent (Temple & Rener, 1992). Additionally, the impact of different structural alterations on the biological activity of these compounds has been a key area of investigation, providing insights into their potential therapeutic applications in oncology (Temple & Rener, 1992).

Biological Effects and Structure-Activity Relationship

The alterations at specific positions of the pyrazine ring of these compounds have shown to significantly affect their cytotoxicity and mitotic inhibition properties. This line of research is crucial for understanding the structure-activity relationship and optimizing these compounds for better therapeutic efficacy (Temple et al., 1991).

Enzymatic Reduction Studies

Another interesting application involves the enzymatic reduction of related compounds using Saccharomyces cerevisiae. This process has yielded products with high enantiomeric purity, which is important for the development of chiral pharmaceuticals (Zarevúcká et al., 2003).

Antimicrobial Activity

Apart from cancer research, some derivatives of this compound have shown promising antimicrobial properties. This broadens the potential applications of these compounds in addressing microbial infections (Mruthyunjayaswamy & Basavarajaiah, 2009).

Inhibitory Effects on Cholinesterases

Recent studies have also highlighted the potential of certain sulfonamide-based carbamates, related to this compound, as selective inhibitors of butyrylcholinesterase. This opens up possibilities for their use in treating conditions like Alzheimer's disease (Magar et al., 2021).

properties

CAS RN

144499-88-7

Product Name

ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Molecular Formula

C28H53N3O6

Molecular Weight

527.7 g/mol

IUPAC Name

ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C28H53N3O6/c1-8-37-28(36)30-23(15-18(4)5)27(35)31-26(34)22(14-17(2)3)29-21(25(33)24(32)19(6)7)16-20-12-10-9-11-13-20/h17-25,29,32-33H,8-16H2,1-7H3,(H,30,36)(H,31,34,35)/t21-,22+,23-,24-,25?/m0/s1

InChI Key

NXCZTAMFYDJFJT-WIPJLNJESA-N

Isomeric SMILES

CCOC(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@@H](CC(C)C)N[C@@H](CC1CCCCC1)C([C@H](C(C)C)O)O

SMILES

CCOC(=O)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(CC1CCCCC1)C(C(C(C)C)O)O

Canonical SMILES

CCOC(=O)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(CC1CCCCC1)C(C(C(C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 62095
A-62095
A62095
ethoxycarbonyl-leucyl-leucyl-(Cha aminodiol)
Etoc-Leu-Leu-(Cha aminodiol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 2
ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 3
Reactant of Route 3
ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 5
Reactant of Route 5
ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.